Methyl 2,4-difluoro-5-formylbenzoate
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Overview
Description
Methyl 2,4-difluoro-5-formylbenzoate is an organic compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 g/mol It is a derivative of benzoic acid, specifically a methyl ester with two fluorine atoms and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluoro-5-formylbenzoic acid with methanol under acidic conditions . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This method utilizes boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow methodologies to ensure high yield and safety. For example, the Balz-Schiemann reaction, which involves diazotization and subsequent fluorination, can be adapted for large-scale production . This method is preferred due to its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,4-difluoro-5-carboxybenzoic acid.
Reduction: 2,4-difluoro-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-difluoro-5-formylbenzoate has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-5-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and receptors, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-formylbenzoate: Similar structure but with only one fluorine atom.
Methyl 3,5-difluoro-4-formylbenzoate: Different positioning of the formyl and fluorine groups.
Uniqueness
Methyl 2,4-difluoro-5-formylbenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,4-difluoro-5-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)6-2-5(4-12)7(10)3-8(6)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUPBCYIYVIZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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